tert-Butyl (2-(1H-pyrrol-2-yl)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(1H-pyrrol-2-yl)ethyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a pyrrole ring via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(1H-pyrrol-2-yl)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(1H-pyrrol-2-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-(1H-pyrrol-2-yl)ethyl)carbamate can undergo oxidation reactions, particularly at the pyrrole ring. Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for this purpose.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the carbamate group or the pyrrole ring.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols can replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the carbamate or pyrrole ring.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (2-(1H-pyrrol-2-yl)ethyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of carbamate derivatives with biological targets. It can be used in the design of enzyme inhibitors or as a probe to investigate biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs that target specific enzymes or receptors. Its carbamate moiety can be modified to enhance its pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(1H-pyrrol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in the target proteins, enhancing the binding affinity.
Comparison with Similar Compounds
- tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
- tert-Butyl (2-(1-piperazinyl)ethyl)carbamate
- tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate
Uniqueness: tert-Butyl (2-(1H-pyrrol-2-yl)ethyl)carbamate is unique due to the presence of the pyrrole ring, which imparts distinct chemical and biological properties. The pyrrole ring can participate in various chemical reactions, making it a versatile building block in organic synthesis. Additionally, the combination of the carbamate and pyrrole moieties can enhance the compound’s binding affinity to biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-[2-(1H-pyrrol-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-8-6-9-5-4-7-12-9/h4-5,7,12H,6,8H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAECOGXXHGHRNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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